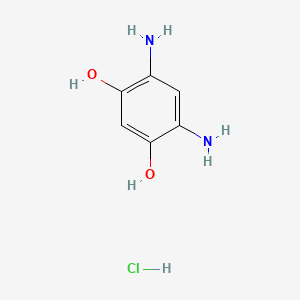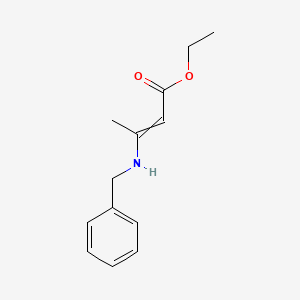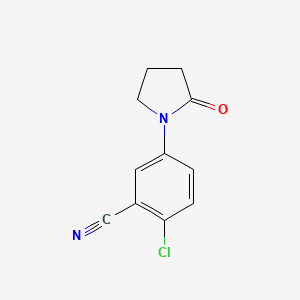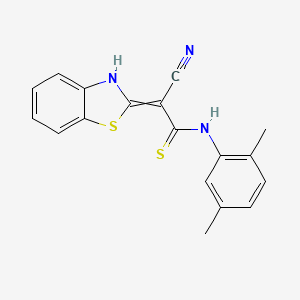
4,6-Diaminobenzene-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid that is soluble in water and alcohol, and slightly soluble in ether . This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Diaminobenzene-1,3-diol hydrochloride can be synthesized through several methods:
Amination Method: This involves the reaction of resorcinol with amine compounds to produce the desired product.
Diazotization Method: This method involves the diazotization of resorcinol followed by reaction with nitrosamine to form an imine intermediate, which is then reduced to yield 4,6-diaminobenzene-1,3-diol.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting resorcinol with aminobenzene under acidic conditions, followed by neutralization with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diaminobenzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of 4,6-diaminobenzene-1,3-diol .
Aplicaciones Científicas De Investigación
4,6-Diaminobenzene-1,3-diol hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-diaminobenzene-1,3-diol hydrochloride involves its interaction with various molecular targets and pathways:
Oxidation: It can act as a reducing agent, donating electrons to oxidizing agents.
Substitution: It can form covalent bonds with electrophiles, leading to the formation of substituted products.
Comparación Con Compuestos Similares
4,6-Diaminobenzene-1,3-diol hydrochloride can be compared with other similar compounds such as:
4-Aminobenzene-1,3-diol hydrochloride: Similar structure but with one less amino group.
2-Amino-6-methylphenol hydrochloride: Similar structure but with a methyl group instead of an amino group.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
Propiedades
Número CAS |
319925-00-3 |
|---|---|
Fórmula molecular |
C6H9ClN2O2 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
Clave InChI |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)



